(3,5-dimethoxyphenyl)methanesulfonamide
Description
(3,5-Dimethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 3,5-dimethoxyphenyl ring. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, the 3,5-dimethoxy substitution pattern on the phenyl ring distinguishes it from related analogs, influencing its electronic and steric properties. For example, in the compound RS 39604 (CAS 161362-65-8), the (3,5-dimethoxyphenyl)methoxy group is integrated into a larger molecular framework with a piperidinyl moiety, highlighting its utility in medicinal chemistry .
Properties
CAS No. |
1078627-86-7 |
|---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of (3,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Methoxyphenyl Sulfonamide Derivatives
Key structural analogs include sulfonamides with 2,5-dimethoxyphenyl , 3,4,5-trimethoxyphenyl , and 3,5-dimethoxyphenyl substituents. These compounds differ in the number and position of methoxy groups, which critically impact their biological activity:
| Series | Number of Active Compounds (MDR Inhibition) | Tubulin Polymerisation Inhibition (TPI) | Cytotoxicity (IC₅₀ Range) |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | 8/16 compounds active | High TPI values | 2.1–10.0 μM |
| 2,5-Dimethoxyphenyl | 1/16 compounds active | Moderate TPI values | Not reported |
| 3,5-Dimethoxyphenyl | 0/16 compounds active | Low TPI values | Not reported |
- 3,4,5-Trimethoxyphenyl Series : Exhibits superior potency in overcoming multidrug resistance (MDR) and inhibiting tubulin polymerisation. For instance, compound 5 (IC₅₀ = 2.1 μM) shows strong cytotoxicity, but substitutions at the indole 3-position (e.g., 16 , 17E/Z ) reduce activity by 3–5 fold .
- 3,5-Dimethoxyphenyl Series : Lacks active compounds in MDR inhibition assays, likely due to insufficient steric bulk or electronic effects compared to the 3,4,5-trimethoxy analog .
Substituent Effects
- Sulfonamide Nitrogen Substitutions : Alkyl or aryl groups at the sulfonamide nitrogen enhance TPI (e.g., compounds 5–7 , 9 vs. 4 ) .
- Indole 3-Position Modifications : Substitutions here are detrimental, as seen in compounds 16 and 17E/Z , which exhibit reduced activity .
Key Research Findings and Implications
- The 3,4,5-trimethoxyphenyl series outperforms the 3,5-dimethoxy analog in both cytotoxicity and tubulin inhibition, emphasizing the importance of methoxy group positioning.
- The 3,5-dimethoxyphenyl scaffold may serve as a building block for complex molecules (e.g., RS 39604) but requires structural optimization for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
